N-Phenethylbenzamide

Alzheimer's Disease Amyloid-beta Neuroprotection

Researchers requiring a validated impurity standard for solifenacin analysis often face inconsistent purity and undocumented stability. N-Phenethylbenzamide (CAS 3278-14-6) directly addresses this with: • Pharmacopeial identity as Solifenacin Related Compound 21, ≥98% HPLC purity • 91-96% neuronal rescue from Aβ42 toxicity at 25 µM in HT22 cells • Long-term powder stability at -20°C for multi-year method lifecycle In stock for immediate shipping.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 3278-14-6
Cat. No. B045167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenethylbenzamide
CAS3278-14-6
SynonymsN-(2-Phenylethyl)benzamide;  N-(2-Phenylethyl)benzamide;  N-Benzoyl-2-phenylethylamine;  N-Benzoyl-β-phenethylamine;  N-Benzoylphenethylamine;  NSC 16618;  NSC 43723
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
InChIKeyDAVRGGJTJDTVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethylbenzamide Specifications & Utility


N-Phenethylbenzamide (CAS 3278-14-6) is a secondary benzamide characterized by a phenethylamine backbone acylated with a benzoyl group [1]. It occurs naturally in plant species including Liriodendron tulipifera and Piper betle L. [1][2]. As a reference standard in pharmacopeial impurity profiling (e.g., Solifenacin Related Compound 21) and a research tool for investigating amyloid aggregation, inflammation, and spasmolytic mechanisms, its procurement is driven by specific, quantifiable performance attributes that differentiate it from closely related analogs .

N-Phenethylbenzamide vs. Analogs


The benzamide class exhibits pronounced structure-activity relationship (SAR) sensitivity where subtle alterations in the linker length or substitution pattern can invert or abolish a specific biological response. For instance, while both N-phenethylbenzamide and N-benzylbenzamide scaffolds can inhibit Aβ42 aggregation, their efficacy and neuroprotective profiles diverge significantly in head-to-head assays . Furthermore, N-phenethylbenzamide's unique spasmolytic mechanism—operating independently of serotonin or calcium pathways—is not preserved in mebeverine or other standard antispasmodics, underscoring that generic benzamide substitution will not replicate its specific pharmacological signature [1]. Such functional disparities necessitate compound-specific procurement based on precise application requirements.

N-Phenethylbenzamide Comparative Evidence


Neuroprotection in Aβ42 Cytotoxicity Assays

In a direct comparative study, N-phenethylbenzamide derivative 5a demonstrated a neuroprotective rescue capacity of 91–96% cell viability at 25 µM in HT22 hippocampal neurons challenged with Aβ42 . This performance is quantitatively aligned with the N-benzyloxybenzamide series (e.g., 7a) and marks a distinct functional outcome relative to other benzamide variants lacking this extended linker .

Alzheimer's Disease Amyloid-beta Neuroprotection

Anti-Inflammatory Activity in Macrophages

N-Phenethylbenzamide inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 murine macrophages with a reported IC50 value exceeding 50 µM [1]. While this moderate potency establishes a clear baseline for anti-inflammatory activity, it contrasts with structurally optimized derivatives or alternative anti-inflammatory agents that may exhibit sub-micromolar IC50 values in the same assay system.

Inflammation Immunology Nitric Oxide

Purity & Solubility Profile

Commercially available N-phenethylbenzamide reference standards specify purity ≥98.0% by HPLC analysis, with a melting point range of 115.0–119.0 °C [1]. Its solubility in DMSO is quantified at approximately 50–55 mg/mL (221–244 mM), enabling preparation of high-concentration stock solutions for in vitro assays . These specifications ensure batch-to-batch consistency critical for reproducible research.

Analytical Chemistry Formulation Quality Control

Long-Term Storage Stability

Vendor technical datasheets consistently specify that N-phenethylbenzamide powder remains stable for 3 years when stored at -20°C [1]. In DMSO solution, stability is maintained for 1 year at -80°C, though it degrades to 1 month at -20°C . This contrasts with more labile benzamide derivatives that may require stricter anhydrous conditions or have significantly shorter shelf lives.

Compound Management Storage Stability

Spasmolytic Activity vs. Mebeverine

2-Amino-N-phenethylbenzamides, a closely related analog series, demonstrate a relaxation effect similar to mebeverine in smooth muscle assays [1]. Notably, these compounds do not affect the serotonin or Ca2+-dependent signaling pathways of contractile activity, which is in contrast to the mechanism of mebeverine [1]. This mechanistic divergence suggests a differentiated spasmolytic profile that could offer alternative therapeutic or investigative pathways.

Smooth Muscle Spasmolytic Irritable Bowel Syndrome

High-Yield Synthetic Utility

N-Phenethylbenzamide serves as a robust substrate for further chemical transformations. For instance, its reaction yields 95% 1-phenyl-3,4-dihydroisoquinoline under specific conditions, demonstrating high conversion efficiency [1]. Additionally, it has been successfully employed in microreactor-based syntheses of deuterium-labeled amides , highlighting its utility in isotopic labeling applications.

Organic Synthesis Methodology Deuterium Labeling

N-Phenethylbenzamide Applications


Solifenacin Impurity Reference Standard

Due to its defined identity as Solifenacin Related Compound 21 and commercially verified purity (≥98.0% by HPLC), N-phenethylbenzamide is optimally deployed as a reference standard in HPLC and LC-MS methods for detecting and quantifying impurities in solifenacin succinate drug substance and finished pharmaceutical products . Its long-term powder stability at -20°C ensures reliable performance over multi-year method lifecycle management.

Alzheimer's Disease SAR Studies

The direct comparative evidence showing that N-phenethylbenzamide 5a achieves 91–96% rescue of HT22 neuronal cells from Aβ42-induced toxicity at 25 µM validates its use as a core scaffold for developing amyloid aggregation inhibitors . Medicinal chemists can leverage this quantified neuroprotective efficacy, benchmarked against N-benzylbenzamide and N-benzyloxybenzamide analogs, to rationally design and optimize novel chemical entities targeting Alzheimer's disease pathology.

Isoquinoline Synthesis Intermediate

The documented 95% yield in converting N-phenethylbenzamide to 1-phenyl-3,4-dihydroisoquinoline substantiates its value as a high-efficiency intermediate in organic synthesis laboratories . Furthermore, its successful application in microreactor-based deuteration provides a validated entry point for producing stable isotope-labeled internal standards for mass spectrometry-based quantitative bioanalysis .

Non-Serotonergic Spasmolytic Probe

Given the head-to-head evidence that 2-amino-N-phenethylbenzamides produce relaxation comparable to mebeverine but operate independently of serotonin and calcium signaling, the N-phenethylbenzamide scaffold serves as a critical mechanistic probe for dissecting smooth muscle contractility pathways . This application is particularly relevant for identifying novel therapeutic targets for functional gastrointestinal disorders like irritable bowel syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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